5-Bromo-5,6,7,8-tetrahydroquinoxaline
Overview
Description
5-Bromo-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C_8H_9BrN_2 It is a derivative of tetrahydroquinoxaline, where a bromine atom is substituted at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline typically involves the bromination of 5,6,7,8-tetrahydroquinoxaline. One common method is:
Starting Material: 5,6,7,8-tetrahydroquinoxaline.
Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br_2).
Solvent: A suitable solvent such as chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction can lead to the formation of tetrahydroquinoxaline derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH_2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products
Substitution: Formation of various substituted tetrahydroquinoxalines.
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of tetrahydroquinoxaline.
Scientific Research Applications
5-Bromo-5,6,7,8-tetrahydroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-5,6,7,8-tetrahydroquinoxaline depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: The parent compound without the bromine substitution.
5-Chloro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a chlorine atom instead of bromine.
5-Fluoro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a fluorine atom instead of bromine.
Uniqueness
5-Bromo-5,6,7,8-tetrahydroquinoxaline is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique interactions, making this compound particularly valuable in the design of new drugs and materials.
Properties
IUPAC Name |
5-bromo-5,6,7,8-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQSKCWKJEUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590170 | |
Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528852-07-5 | |
Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.